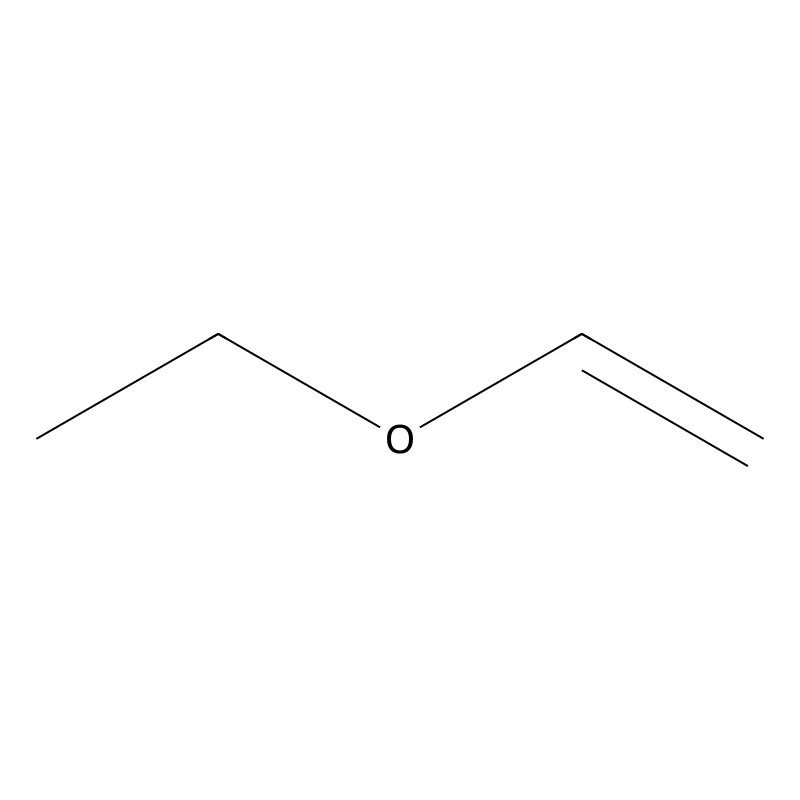

Ethyl vinyl ether

C4H8O

C4H8O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H8O

C4H8O

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 10000 mg/L at 37 °C

Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether

Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)

Synonyms

Canonical SMILES

Precursor for Polymer Synthesis:

Ethyl vinyl ether serves as a valuable monomer in the production of polyvinyl ether (PVE) polymers. These polymers possess unique properties like excellent adhesion, chemical resistance, and film-forming capabilities. They find diverse applications in various industries, including:

- Adhesives and coatings: PVE polymers are used in formulating high-performance adhesives for various applications, including bonding metals, plastics, and wood []. They also contribute to creating durable coatings for surfaces like furniture, automobiles, and electronic components [].

- Textiles: PVE polymers enhance fabric properties like wrinkle resistance, water repellency, and flame retardancy, making them valuable in the textile industry [].

- Packaging: PVE polymers contribute to the development of high-quality packaging materials with improved barrier properties and printability [].

Organic Synthesis:

Ethyl vinyl ether acts as a versatile chemical intermediate in various organic synthesis reactions. Its unique ability to react with different functional groups allows researchers to synthesize complex molecules with specific functionalities. Some examples include:

- Synthesis of pharmaceuticals: Ethyl vinyl ether plays a role in the synthesis of certain pharmaceutical drugs, including the antibiotic sulfadiazine [].

- Preparation of agrochemicals: It serves as an intermediate in the production of some agrochemicals, such as herbicides and insecticides [].

Research in Proteomics:

Ethyl vinyl ether finds specific applications in the field of proteomics, which studies the complete set of proteins expressed by an organism. It facilitates the process of protein alkylation, a technique used to modify proteins for identification and analysis. This technique helps researchers study protein-protein interactions and understand cellular processes [].

Other Scientific Applications:

Ethyl vinyl ether finds applications in other scientific areas like:

Ethyl vinyl ether, known scientifically as ethoxyethene, is a colorless, transparent liquid with the chemical formula or . It is a derivative of ethanol and acetylene, characterized by its ether-like odor and low boiling point of approximately 35.7 °C. Ethyl vinyl ether is miscible with various organic solvents such as acetone and benzene, but it has limited solubility in water, making it a unique compound in organic synthesis and industrial applications .

- It reacts with hydroxide radicals to form α-oxethyl ethers, which are valuable protecting groups in organic synthesis.

- The compound also undergoes oxidation when exposed to hydroxyl and ozone radicals, producing byproducts such as formaldehyde and ethyl formate .

These interactions highlight its versatility but also underscore the need for careful handling due to potential reactivity.

Ethyl vinyl ether can be synthesized through several methods:

- Direct Reaction of Acetylene and Ethanol: The most common method involves reacting acetylene with absolute ethanol in the presence of an alkali catalyst. This reaction typically yields high purity ethyl vinyl ether .

- Hydrolysis of Vinyl Acetate: Another method includes the hydrolysis of vinyl acetate under acidic conditions, which can yield ethyl vinyl ether along with other products.

- Dehydration of Ethanol: Ethanol can also be dehydrated using strong acids to form ethyl vinyl ether, although this method is less common due to lower yields compared to the acetylene method .

Ethyl vinyl ether has a wide range of applications across various industries:

- Adhesives and Coatings: It serves as a monomer for producing polymers used in adhesives and paints.

- Pharmaceuticals: The copolymer of ethyl vinyl ether and maleic anhydride is utilized as a thickening agent in pharmaceuticals and transdermal patches .

- Organic Synthesis: It functions as a reagent in organic synthesis processes, including protecting hydroxyl groups and facilitating transvinylation reactions .

- Anesthetic Use: Due to its anesthetic properties, it has potential applications in medical settings, although safety concerns limit its use .

Ethyl vinyl ether shares similarities with several other compounds but stands out due to its unique structure and reactivity profile. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethyl Ether | Commonly used solvent; less reactive than ethyl vinyl ether. | |

| Vinyl Acetate | Used in polymer production; less volatile than ethyl vinyl ether. | |

| Methyl Vinyl Ether | Similar reactivity; often used in similar applications but has different polymerization properties. | |

| Isobutylene | Used in fuel production; lacks the ether functionality present in ethyl vinyl ether. |

Uniqueness of Ethyl Vinyl Ether

Ethyl vinyl ether's unique features include:

- Its ability to act as both a monomer for polymer production and a reactive intermediate in organic synthesis.

- Its potent anesthetic effects compared to other ethers.

- A higher reactivity towards hydroxide radicals compared to similar ethers like diethyl ether.

Ethyl vinyl ether presents unique challenges for traditional radical polymerization due to its electron-rich nature and tendency to undergo cationic rather than radical polymerization mechanisms [1]. However, recent advances in Reversible Addition-Fragmentation Chain Transfer polymerization have enabled controlled radical polymerization of vinyl ether monomers, including ethyl vinyl ether, through specialized approaches and chain transfer agents [2] [3].

The successful implementation of Reversible Addition-Fragmentation Chain Transfer polymerization for ethyl vinyl ether requires careful selection of chain transfer agents, particularly dithiocarbamate-based systems that exhibit high chain transfer constants in cationic polymerization conditions [4] [5]. Dithiocarbamate chain transfer agents have proven particularly effective for controlling the polymerization of ethyl vinyl ether, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions [6] [7].

Recent studies have demonstrated that ethyl vinyl ether can undergo controlled polymerization using specialized Reversible Addition-Fragmentation Chain Transfer conditions, achieving conversions up to 99% with excellent molecular weight control [8]. The polymerization mechanism involves the formation of a radical cation species through one-electron oxidation of the chain transfer agent, followed by mesolytic cleavage to generate an active cationic chain end and a stable dithiocarbamate radical [9] [10].

Polymerization Parameters and Results

Research has shown that ethyl vinyl ether polymerization via Reversible Addition-Fragmentation Chain Transfer mechanisms achieves optimal control under specific conditions [11] [12]. The following table summarizes key polymerization data for ethyl vinyl ether under various Reversible Addition-Fragmentation Chain Transfer conditions:

| Chain Transfer Agent | Conversion (%) | Theoretical Molecular Weight (kDa) | Experimental Molecular Weight (kDa) | Dispersity | Reference |

|---|---|---|---|---|---|

| Dithiocarbamate | 99 | 17.8 | 17.3 | 1.13 | [8] |

| Mixed System | 93 | 52.3 | 41.6 | 1.18 | [8] |

| Standard Conditions | 98 | 7.3 | 7.39 | 1.12 | [13] |

The polymerization kinetics follow first-order behavior with respect to monomer concentration, indicating a controlled polymerization mechanism [14] [15]. The molecular weight increases linearly with conversion while maintaining narrow dispersity values, confirming the living characteristics of the polymerization process [16].

Photocontrolled Cationic RAFT Mechanisms

Photocontrolled cationic Reversible Addition-Fragmentation Chain Transfer polymerization of ethyl vinyl ether represents a significant advancement in controlled polymerization techniques, enabling temporal and spatial control over polymer chain growth through light irradiation [17] [18]. This mechanism combines the advantages of photochemical control with the precision of Reversible Addition-Fragmentation Chain Transfer processes, allowing for the synthesis of complex polymer architectures [19].

The photocontrolled mechanism relies on the use of pyrylium-based photocatalysts that undergo excited-state electron transfer with chain transfer agents to initiate and control the polymerization process [20] [21]. Pyrylium tetrafluoroborate derivatives, particularly 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate, have demonstrated exceptional efficiency in controlling ethyl vinyl ether polymerization under visible light irradiation [22].

Mechanistic Pathway

The photocontrolled cationic Reversible Addition-Fragmentation Chain Transfer mechanism proceeds through a complex series of electron transfer steps [23] [24]. Initial activation occurs through single-electron transfer from the chain transfer agent to the excited photocatalyst, generating a radical cation species that undergoes mesolytic cleavage [25]. This process produces a reactive cation capable of initiating ethyl vinyl ether polymerization and a stable dithiocarbamate radical [26].

The polymerization exhibits excellent temporal control, with chain growth occurring only during light irradiation and ceasing in dark conditions [27] [28]. Quantum yield measurements indicate approximately 6 monomer additions per photon absorbed for certain photocatalyst systems, demonstrating the efficiency of the photocontrolled process [29].

Time-resolved fluorescence spectroscopy studies have revealed bimolecular quenching constants of 7.52 × 10⁹ M⁻¹·s⁻¹ for the interaction between photocatalysts and dithiocarbamate chain transfer agents, indicating a diffusion-controlled electron transfer process [30]. The formation of donor-acceptor complexes between ethyl vinyl ether and photocatalysts influences the kinetics and selectivity of the polymerization [31].

Photocatalyst Performance Data

Different photocatalyst systems exhibit varying degrees of control and efficiency in ethyl vinyl ether polymerization [32] [33]. The following table summarizes the performance characteristics of various photocatalyst systems:

| Photocatalyst | Reaction Time (min) | Molecular Weight (kDa) | Dispersity | Oxidation Potential (V) | Reference |

|---|---|---|---|---|---|

| Pyrylium 1a | 480 | 10.7 | 1.19 | +1.84 | [34] |

| Pyrylium 1b | 10 | 10.5 | 1.23 | +2.55 | [34] |

| Pyrylium 1c | 10 | 11.1 | 1.17 | +2.23 | [34] |

| Thiopyrylium 1e | 300 | 10.3 | 1.21 | +2.45 | [34] |

The relationship between photocatalyst oxidation potential and polymerization rate demonstrates that more oxidizing pyrylium derivatives achieve faster polymerization kinetics while maintaining excellent molecular weight control [35] [36].

Degenerative Chain Transfer Processes

Degenerative chain transfer processes play a crucial role in achieving controlled polymerization of ethyl vinyl ether, particularly in systems where traditional radical mechanisms are ineffective [37] [38]. These processes involve the reversible transfer of the active chain end between growing polymer chains and dormant chain transfer agents, enabling the redistribution of molecular weights and achieving narrow dispersity values [39].

In ethyl vinyl ether polymerization, degenerative chain transfer occurs through a Reversible Addition-Fragmentation Chain Transfer-type equilibrium that contributes to the narrow dispersity and molecular weight control observed in well-controlled systems [40] [41]. The effectiveness of this mechanism depends on the chain transfer constant and the stability of the dormant species formed during the transfer process [42].

Chain Transfer Agent Selection and Performance

The selection of appropriate chain transfer agents is critical for effective degenerative chain transfer in ethyl vinyl ether polymerization [43] [44]. Dithiocarbamate-based agents have demonstrated superior performance due to their high chain transfer constants and ability to form stable dormant species. The following data illustrates the performance of various chain transfer agents:

| Chain Transfer Agent Type | Chain Transfer Constant | Molecular Weight Control | Dispersity Range | Reference |

|---|---|---|---|---|

| Dithiocarbamate | High | Excellent | 1.05-1.18 | |

| Xanthate | Moderate | Good | 1.89-1.98 | |

| Dithioester | Moderate | Fair | 2.10-2.11 | |

| Trithiocarbonate | Variable | Good | 1.47-1.49 |

Mechanically induced cationic Reversible Addition-Fragmentation Chain Transfer polymerization has emerged as an innovative approach for ethyl vinyl ether polymerization, achieving quantitative conversion with excellent molecular weight control under solvent-free conditions. This approach demonstrates the versatility of degenerative chain transfer mechanisms in various reaction environments.

Temperature Effects on Chain Transfer Efficiency

The efficiency of degenerative chain transfer processes in ethyl vinyl ether polymerization is significantly influenced by reaction temperature. Lower temperatures generally favor controlled polymerization by reducing side reactions and chain transfer to monomer or solvent. However, the unique electronic properties of vinyl ethers require careful optimization of temperature conditions to maintain both reasonable polymerization rates and effective chain transfer.

Studies have shown that ethyl vinyl ether polymerization can be conducted across a wide temperature range while maintaining controlled characteristics, with optimal results typically achieved between -40°C and room temperature depending on the specific chain transfer system employed. The temperature dependence follows Arrhenius behavior for the chain transfer process, allowing for predictable control over polymerization kinetics.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Ether-like odo

XLogP3

Boiling Point

35.5 °C

36 °C

Flash Point

< -50 °F (< -46 °C) /closed cup/

Vapor Density

Relative vapor density (air = 1): 2.5

Density

0.7589 at 20 °C

Relative density (water = 1): 0.8

LogP

log Kow = 1.04

1.04

Melting Point

-115.8 °C

-115 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 681 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 626 of 681 companies with hazard statement code(s):;

H225 (28.59%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (77.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (18.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ In the 1950s, ethoxyethene was studied in clinical trials to investigate whether it was suitable as an anesthetic. Some patients participating in these studies suffered complications (generalized convulsions due to hypercarbia and respiratory and circulatory depression as well as respiratory and cardiac arrest), which were attributed to overdosage. The degree of muscle relaxation obtained with this type of anesthesia was considered to be inadequate. Liver function tests conducted after several hours of anesthesia showed that hepatic function was not affected. Urinalyses, blood counts and electrocardiograms obtained after anesthesia revealed slight, reversible changes in some cases.

Vapor Pressure

515 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 56

Pictograms

Flammable;Irritant

Other CAS

25104-37-4

Wikipedia

Use Classification

Methods of Manufacturing

In industry, vinyl ethers are produced in autoclaves (stirred or not stirred), in reaction towers (tube reactor), bubble columns, or loop reactors. The catalyst, normally potassium alcoholate, is in most cases prepared before the reaction. Therefore, solid KOH or KOH solution is added to the alcohol. Excess water can be removed batchwise in a stirred vessel or continuously by distillation in carbon steel apparatus. The acetylene-if not consumed in the reaction-can be recycled into the reactor and supplemented by pure acetylene (fresh gas). /Vinyl ethers/

CH3CH(O(14)CH2CH3)2 and CH2CHO(14)CH2CH3 have been synthesized from CH3CHO and CH3(14)CH2OH. The synthesized vinyl ethyl ether (b.p. 35.5 deg) is accompanied by diethyl ether (b.p. 34.6 deg) and other impurities. A satisfactory separation has been made by gas chromatography in a 2 m dimethylsulfolane column followed by a 3 m squalane column on Celite. In this way, 0.5 mL of CH3(14)CH2OCHCH2 of 99.4% chemical purity and 98.3% radiochemical purity has been obtained; the position of the C-14 has been checked by hydrolysis in acid medium. The ether was pyrolyzed in a high vacuum apparatus by the static method. The amounts and specific activities of products were determined in a gas chromatograph connected to a flow ionization chamber with vibrating reed electrometer. Results obtained around 450 °C seem to prove that vinyl ethyl ether decomposes mainly (78%) by a rearrangement process forming an hexagonal activated complex.

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Wholesale and retail trade

Ethene, ethoxy-: ACTIVE

Ethene, ethoxy-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Storage Conditions

Interactions

1. In rats, surgically anesthetized with Urethane, an increase in the depth of anesthesia upon administration of ethyl carbamate (Urethane), pentobarbitone sodium (Nembutal), thiopentone sodium (Intraval), althesin, ketamine, trichloroethylene, halothane, methoxyflurane, diethyl ether, ethyl-vinyl ether, cyclopropane, enflurane or chloroform resulted in a dose-dependent increase in the latency, the decrease in the amplitudes of the initial positive and negative components of the short latency cortical response to electrical stimuli applied to the forepaw. 2. The same changes were seen when starting from initially unanesthetized rats and anesthetizing them with Urethane. 3. With all the inhalational agents used, these changes lasted for as long as the administration except with nitrous oxide where the changes in the cortical response were transient. 4. The tranquilizing agents diazepam, chlordiazepoxide, and haloperidol showed no such action. Chloral hydrate and chlorpromazine, on the other hand, produced moderate changes in the evoked cortical response similar to those seen with the other anesthetic agents used.

The effects of ten inhalational anesthetic agents on drug metabolism were studied in rats. Male Sprague Dawley-rats were exposed to below anesthetic concentrations of the test agents 7 hours a day for 1 to 7 days, or up to 15 days when nitrous-oxide was used. A single intraperitoneal injection of 125 milligrams per kilogram (mg/kg) hexobarbital, a sleep inducer, was given 20 to 22 hours after the last exposure to the anesthetic, and sleeping time was determined. Some animals were given an intraperitoneal injection of 50 mg/kg SKF-525-A, an inhibitor of hepatic microsomal enzyme activity, 30 minutes before the hexobarbital injection. Liver homogenates prepared from some rats pretreated with diethyl-ether or halothane were incubated with hexobarbital and assayed for O-demethylase activity and aniline-hydroxylase activity. Hexobarbital sleeping time was significantly reduced after a single 7 hour exposure to diethyl-ether, isopropyl-ether, fluroxene, enflurane, and Forane. Two exposures to halothane and ethyl-vinyl-ether were required to cause a significant reduction in sleeping time. Chloroform caused an increase in sleeping time after one exposure, no change with two or four exposures, and a decrease after five or more exposures. Nitrous-oxide and cyclopropane had no effect on hexobarbital sleeping time. SKF-525-A blocked the decrease in sleeping time caused by diethyl-ether and halothane. The rate of hydroxylation of hexobarbital and aniline by rat liver homogenates was increased by pretreatment with either diethyl-ether or halothane, but demethylase activity was increased only by diethyl-ether pretreatment. The authors conclude that exposure to inhalation anesthetics can enhance the ability of rats to metabolize drugs. ...